Hydroxyethylthiamine hydrochloride
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Overview
Description
Hydroxyethylthiamine hydrochloride is a chemical compound with the molecular formula C14H22Cl2N4O2S and a molecular weight of 381.32 g/mol . It is a derivative of thiamine (vitamin B1), which plays a crucial role in cellular metabolism. This compound is used in various analytical and research applications, particularly in the determination of free thiamine in biological tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxyethylthiamine hydrochloride typically involves the reaction of thiamine with ethylene oxide under controlled conditions. The reaction proceeds as follows:
- Thiamine is dissolved in an appropriate solvent, such as water or ethanol.
- Ethylene oxide is added to the solution, and the mixture is stirred at a controlled temperature.
- The reaction is monitored until the desired product is formed.
- The product is then purified through crystallization or other suitable methods to obtain this compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale mixing of thiamine and ethylene oxide in industrial reactors.
- Continuous monitoring and control of reaction conditions, such as temperature and pressure, to ensure optimal yield.
- Purification of the product through industrial-scale crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Hydroxyethylthiamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thioethers.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiamine derivatives.
Scientific Research Applications
Hydroxyethylthiamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a standard in high-performance liquid chromatography (HPLC) for the determination of thiamine levels.
Biology: Employed in studies involving thiamine metabolism and its role in cellular processes.
Industry: Utilized in the production of fortified foods and supplements to ensure adequate thiamine intake.
Mechanism of Action
Hydroxyethylthiamine hydrochloride exerts its effects by mimicking the action of thiamine in the body. Thiamine is essential for the metabolism of carbohydrates and the production of energy. It acts as a coenzyme in several enzymatic reactions, including the decarboxylation of alpha-keto acids and the transketolation in the pentose phosphate pathway. This compound is thought to enhance these metabolic processes by increasing the availability of thiamine in tissues .
Comparison with Similar Compounds
Hydroxyethylthiamine hydrochloride can be compared with other thiamine derivatives, such as:
Thiamine pyrophosphate: The active form of thiamine that acts as a coenzyme in various metabolic reactions.
Benfotiamine: A lipid-soluble derivative of thiamine with enhanced bioavailability.
Sulbutiamine: A synthetic derivative of thiamine that crosses the blood-brain barrier more effectively.
This compound is unique in its specific application for analytical purposes and its role in enhancing thiamine availability in biological tissues .
Properties
IUPAC Name |
1-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-2-yl]ethanol;chloride;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N4O2S.2ClH/c1-8-12(4-5-19)21-14(9(2)20)18(8)7-11-6-16-10(3)17-13(11)15;;/h6,9,19-20H,4-5,7H2,1-3H3,(H2,15,16,17);2*1H/q+1;;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVZEQHKSIBGCR-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(C)O)CCO.Cl.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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